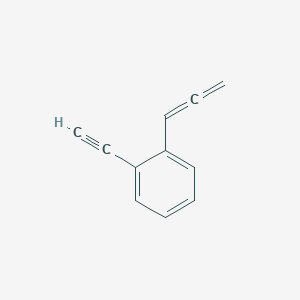
1-Ethynyl-2-propadienylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-2-propadienylbenzene is an organic compound with the molecular formula C₉H₆ It is a derivative of benzene, characterized by the presence of both ethynyl and propadienyl groups attached to the benzene ring
Vorbereitungsmethoden
The synthesis of 1-Ethynyl-2-propadienylbenzene typically involves the reaction of benzyl compounds with propadienyl compounds. One common method is the addition reaction between benzyl and propadienyl compounds under suitable reaction conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial production methods for this compound may involve more advanced techniques such as chemical vapor deposition or thermal decomposition of precursors . These methods allow for the large-scale production of this compound with high purity and yield.
Analyse Chemischer Reaktionen
1-Ethynyl-2-propadienylbenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into different reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common for this compound due to the presence of the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-2-propadienylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to prepare various derivatives and intermediates.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism by which 1-Ethynyl-2-propadienylbenzene exerts its effects involves interactions with molecular targets and pathways. For instance, it can act as an inhibitor of cytochrome P450 enzymes, affecting the metabolism of various substances . The compound’s electron density distribution and molecular structure play a crucial role in its inhibitory activity.
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-2-propadienylbenzene can be compared with other similar compounds such as 1-ethynylpyrene and 1-propynylpyrene. These compounds share structural similarities but differ in their specific chemical properties and applications
Conclusion
This compound is a versatile compound with significant importance in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Ongoing studies continue to uncover new applications and mechanisms of action for this intriguing compound.
Eigenschaften
CAS-Nummer |
255840-57-4 |
|---|---|
Molekularformel |
C11H8 |
Molekulargewicht |
140.18 g/mol |
InChI |
InChI=1S/C11H8/c1-3-7-11-9-6-5-8-10(11)4-2/h2,5-9H,1H2 |
InChI-Schlüssel |
YFFLGIURMDTYPE-UHFFFAOYSA-N |
Kanonische SMILES |
C=C=CC1=CC=CC=C1C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


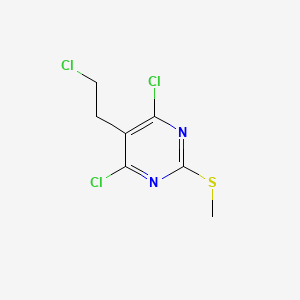

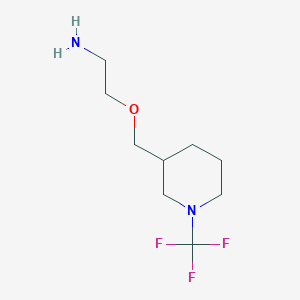
![tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13948887.png)
![2,4,6-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13948891.png)
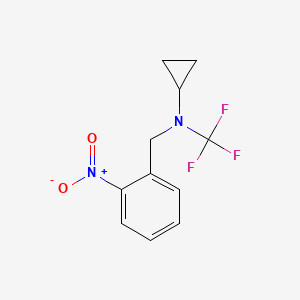
![Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]-](/img/structure/B13948901.png)

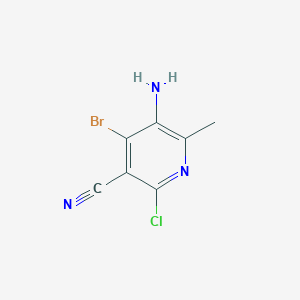
![3-(Cyclopropylamino)-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13948921.png)


![[1]Benzofuro[3,2-g][1,3]benzothiazole](/img/structure/B13948944.png)

